molecular formula C10H7BrOS B15050637 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone

Cat. No.: B15050637
M. Wt: 255.13 g/mol
InChI Key: DMLYEOVWNNHIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromobenzo[b]thiophen-2-yl)ethanone (CAS 959631-71-1) is a high-purity brominated organic compound with the molecular formula C 10 H 7 BrOS and a molecular weight of 255.13 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Research indicates that analogues of the 1-(benzo[b]thiophen-2-yl)ethanone scaffold exhibit significant pharmacological potential. Specifically, studies have identified such compounds as novel anti-osteoporosis agents that function by upregulating the expression of Bone Morphogenetic Protein-2 (BMP-2) . In vitro evaluations have shown that certain analogues can enhance BMP-2 expression by over 39%, and subsequent in vivo studies in ovariectomized (OVX) rat models demonstrated that these compounds produce a dose-dependent improvement in bone histology and effectively reduce bone defects . This positions this compound as a critical precursor for researchers exploring treatments for bone loss conditions. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

1-(6-bromo-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3

InChI Key

DMLYEOVWNNHIIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

Methodological Approaches to the Synthesis of 1 6 Bromobenzo B Thiophen 2 Yl Ethanone and Its Functional Analogs

Strategic Syntheses of the Benzothiophene (B83047) Ring System

The construction of the benzothiophene scaffold is the foundational step in the synthesis of 1-(6-bromobenzo[b]thiophen-2-yl)ethanone and its analogs. Methodologies to achieve this core structure are diverse, ranging from classical cyclization reactions to modern catalytic protocols.

Transition-Metal-Catalyzed Cyclization and Annulation Protocols

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of benzothiophenes. These methods often involve the formation of carbon-sulfur and carbon-carbon bonds in a single cascade process, leading to high efficiency and atom economy.

Palladium-catalyzed reactions are particularly prominent in this area. rsc.org For instance, the Sonogashira cross-coupling of 2-halothiophenols with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to 2-substituted benzothiophenes. rsc.org This approach is advantageous due to the commercial availability of a wide range of starting materials. rsc.org The proposed mechanism involves an initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a palladium-mediated cyclization. rsc.org

Gold and platinum catalysts have also been employed for the cyclization of ortho-alkynylaryl thioethers. rsc.org These alkynophilic catalysts activate the alkyne moiety towards intramolecular nucleophilic attack by the sulfur atom, leading to the formation of the benzothiophene ring. rsc.org Furthermore, cascade cyclizations of aryldiynes catalyzed by transition metals like gold or palladium can produce complex halogenated benzonaphthothiophene derivatives. acs.org

Table 1: Examples of Transition-Metal-Catalyzed Benzothiophene Syntheses

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(II)2-Iodothiophenol and Phenylacetylene2-Substituted benzo[b]thiophenes rsc.org
Au(I) or Pt(II)ortho-Alkynylaryl thioethers2,3-Disubstituted benzothiophenes rsc.org
Ph3PAuCl/AgSbF6 or PdX2/CuX22-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisolesHalogenated benzo[b]naphtho[2,1-d]thiophenes acs.org

Visible-Light-Promoted Cyclization Methodologies

In recent years, visible-light-promoted reactions have emerged as a greener and more sustainable alternative to traditional synthetic methods. rsc.org These reactions often proceed under mild conditions, without the need for transition-metal catalysts, and can be initiated by sunlight. rsc.orgrsc.org

One such approach involves the intermolecular radical cyclization of disulfides and alkynes. rsc.orgrsc.org This method allows for the synthesis of benzothiophenes bearing various substituents, including esters, ketones, and aldehydes, in good yields. rsc.orgrsc.org The reaction is typically carried out in the absence of transition-metal catalysts and additives, with oxygen serving as the sole oxidant. rsc.orgrsc.org The proposed mechanism involves the photo-induced homolytic cleavage of the disulfide to generate a phenylthiyl radical, which then adds to the alkyne, initiating a cascade of cyclization and oxidation steps to form the benzothiophene product. rsc.org

Another visible-light photocatalytic method utilizes o-methylthio-arenediazonium salts and alkynes. organic-chemistry.org This process, initiated by green light irradiation of an organic dye photocatalyst like eosin (B541160) Y, yields substituted benzothiophenes regioselectively. organic-chemistry.org This metal-free approach provides a mild and efficient route to construct the benzothiophene core and has been applied to the synthesis of key intermediates for pharmaceuticals. organic-chemistry.org

Regioselective Bromination Techniques for Benzothiophene Scaffolds

Once the benzothiophene core is established, regioselective bromination is a crucial step for introducing a bromine atom at the desired position, such as C6. The electronic properties of the benzothiophene ring direct electrophilic substitution primarily to the C3 position. chemicalbook.com Therefore, direct bromination of the unsubstituted benzothiophene is not a viable route to 6-bromobenzothiophene.

To achieve regioselective bromination at other positions, strategies often involve the use of directing groups or the bromination of precursors where the desired regiochemistry is pre-determined. For instance, bromination of 3-methylthiophene (B123197) derivatives has been investigated as a potential route to halogenated thiophenes.

A common method for introducing bromine onto an aromatic ring is through electrophilic aromatic substitution using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or in an acidic medium. The specific conditions, including the solvent and temperature, can influence the regioselectivity of the reaction.

Acylation and Acetylation Methods for C2-Functionalization

The introduction of an acetyl group at the C2 position of the 6-bromobenzothiophene scaffold is the final key transformation to yield this compound. Friedel-Crafts acylation is a common method for this purpose; however, the regioselectivity can be a challenge. The C3 position of benzothiophene is generally more reactive towards electrophilic substitution than the C2 position. nih.gov

To achieve C2-acylation, one strategy involves blocking the C3 position. Alternatively, metal-catalyzed cross-coupling reactions can be employed. For example, a 2-halobenzothiophene can be coupled with an acetylating agent.

An environmentally benign method for the acylation of benzothiophenes involves the use of in situ generated acyl trifluoroacetates. nih.govnih.gov This reaction proceeds at room temperature without the need for expensive or toxic catalysts and solvents. nih.gov However, this method often yields a mixture of 2- and 3-acylated products. beilstein-journals.org

A more regioselective approach involves the metalation of the C2 position followed by quenching with an acetylating agent. For example, thianaphthene (B1666688) (benzo[b]thiophene) can be metalated with n-butyllithium to form 2-thianapthenylphenyllithium, which can then react with an acetyl source. sigmaaldrich.com

Synthetic Routes Utilizing Precursors and Intermediates (e.g., Bromobenzothiophene Carboxylates, Thianaphthalenes)

The synthesis of this compound can also be approached through the manipulation of functionalized precursors. For instance, a bromobenzothiophene carboxylate can serve as a versatile intermediate.

One reported synthesis of 3-bromobenzo[b]thiophene-2-carboxylic acid involves the direct bromination of benzo[b]thiophene-2-carboxylic acid. chemicalbook.com This precursor can then potentially be decarboxylated and further functionalized.

Thianaphthenes, also known as benzo[b]thiophenes, are the core structure of the target molecule. sigmaaldrich.com The synthesis of thianaphthene itself can be achieved through various methods, including the decarboxylation of thianaphthene-2-carboxylic acid. chemicalbook.com Once the 6-bromo-substituted thianaphthene is obtained, the C2-acetylation can be performed as described in the previous section.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters for each synthetic step.

For transition-metal-catalyzed reactions, key parameters to optimize include the choice of catalyst, ligand, solvent, base, and reaction temperature. The catalyst loading is also a critical factor, with lower loadings being more cost-effective and environmentally friendly.

In visible-light-promoted reactions, the choice of photosensitizer, light source (wavelength and intensity), and solvent can significantly impact the reaction efficiency. The concentration of reactants and the presence or absence of an oxidant are also important considerations.

For bromination and acylation reactions, the choice of reagent, solvent, temperature, and reaction time must be carefully controlled to achieve the desired regioselectivity and avoid the formation of byproducts. Purification techniques, such as column chromatography and recrystallization, are essential for isolating the final product in high purity.

Elucidation of Chemical Reactivity and Advanced Derivatization of 1 6 Bromobenzo B Thiophen 2 Yl Ethanone

Reactivity of the Aryl Bromide Moiety: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the C6 position of the benzothiophene (B83047) ring serves as a key handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is particularly prominent due to its mild conditions and tolerance of various functional groups, including the ketone present in the target molecule.

This reaction typically involves the coupling of the aryl bromide with an organoboron species, such as an arylboronic acid, in the presence of a palladium catalyst and a base. Research documented in patent literature demonstrates the successful application of Suzuki-Miyaura coupling to 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone. In these examples, the compound is reacted with various substituted phenylboronic acids to yield 6-aryl-benzothiophene derivatives. The reactions are effectively catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with a base like sodium carbonate facilitating the catalytic cycle. The use of a solvent system like 1,2-dimethoxyethane (B42094) (DME) and water is common. These transformations highlight the reliability of the Suzuki-Miyaura reaction for elaborating the benzothiophene scaffold at the C6 position, providing a pathway to novel biaryl structures.

Boronic Acid PartnerCatalystBaseSolventProductYield
4-Acetylphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O1-[6-(4-Acetylphenyl)benzo[b]thiophen-2-yl]ethanone79%
3-Cyanophenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O1-[6-(3-Cyanophenyl)benzo[b]thiophen-2-yl]ethanone76%
4-Fluorophenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O1-[6-(4-Fluorophenyl)benzo[b]thiophen-2-yl]ethanoneData not specified

Transformations Involving the Carbonyl Group: Condensations and Reductions

The acetyl group at the C2 position offers a second major site for chemical modification through reactions characteristic of ketones. These include condensation reactions to form larger carbon skeletons and reductions to produce the corresponding alcohol.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensations. thieme-connect.de For instance, in a Claisen-Schmidt reaction, the enolate of this compound could react with an aromatic aldehyde to form a benzothiophene-chalcone derivative, which is an α,β-unsaturated ketone. Such reactions are typically catalyzed by aqueous base (e.g., NaOH or KOH) in an alcoholic solvent. thieme-connect.de

Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol, 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) are well-suited for this transformation. rsc.org This reaction is generally high-yielding and proceeds under mild conditions, selectively reducing the ketone without affecting the aryl bromide or the thiophene (B33073) ring. rsc.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be used but are less chemoselective.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene Core

The benzothiophene ring system itself can undergo substitution reactions. The electronic properties of the ring and the influence of the existing substituents determine the position and feasibility of these reactions.

Electrophilic Aromatic Substitution (EAS): The benzothiophene nucleus is generally reactive towards electrophiles. The sulfur atom makes the thiophene portion of the molecule electron-rich, and substitution typically occurs at the C3 position, which is adjacent to the sulfur and activated by it. The C2-acetyl group is an electron-withdrawing, deactivating group, which further directs incoming electrophiles away from the C2 position and towards the C3 position. Therefore, reactions such as halogenation (e.g., with Br₂ in acetic acid) would be expected to yield the 1-(3-Bromo-6-bromobenzo[b]thiophen-2-yl)ethanone derivative regioselectively. The existence of the related compound 1-(3-bromo-1-benzothiophen-2-yl)ethanone supports the feasibility of C3 halogenation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzothiophene core is less common and generally requires strong activation by electron-withdrawing groups and/or harsh reaction conditions. The presence of the bromo and acetyl substituents is generally insufficient to activate the ring for SNAr with common nucleophiles. Therefore, direct displacement of other groups on the ring is not a primary pathway for derivatization.

Oxidative Transformations of the Sulfur Heterocycle (e.g., Sulfone Formation)

The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide (B87167) or, more commonly, a sulfone (1,1-dioxide). This transformation significantly alters the electronic properties of the molecule, converting the electron-donating thioether into a strongly electron-withdrawing sulfone group.

The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. derpharmachemica.comnih.gov The reaction is generally carried out in a chlorinated solvent like dichloromethane. Depending on the stoichiometry of the oxidant and reaction conditions, the reaction can sometimes be stopped at the intermediate sulfoxide stage, but with an excess of m-CPBA, the benzothiophene 1,1-dioxide is readily formed. derpharmachemica.com The presence of the electron-withdrawing acetyl group makes the benzothiophene ring electron-poor, which can make the oxidation of the sulfur atom more challenging compared to electron-rich analogues.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple distinct reactive sites on this compound necessitates careful consideration of chemo- and regioselectivity to achieve desired synthetic outcomes.

Chemoselectivity: The choice of reagents and reaction conditions allows for the selective functionalization of one group in the presence of others. For example, the reduction of the ketone with NaBH₄ can be performed without affecting the aryl bromide. rsc.org Conversely, a Suzuki-Miyaura coupling can be carried out at the C-Br bond without interference from the carbonyl group. This orthogonality enables a stepwise and controlled approach to building molecular complexity.

Regioselectivity: The inherent electronic properties of the molecule dictate the preferred position of substitution. As discussed, electrophilic attack is highly favored at the C3 position due to the directing effects of both the sulfur atom and the C2-acetyl group. Functionalization of the benzene (B151609) portion of the scaffold is primarily achieved through the transformation of the pre-installed bromine at the C6 position, thus avoiding issues with isomeric mixtures that could arise from direct C-H functionalization of the parent benzothiophene.

By leveraging these principles, chemists can strategically and selectively modify this compound at its aryl, carbonyl, or heterocyclic positions to access a wide array of complex and novel chemical structures.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, the protons of the benzothiophene (B83047) ring system and the acetyl group would exhibit distinct chemical shifts and coupling patterns. The aromatic protons on the benzene (B151609) ring, influenced by the bromine substituent, would appear as a complex multiplet or distinct doublets and doublet of doublets. The proton on the thiophene (B33073) ring would likely appear as a singlet in the aromatic region. The methyl protons of the acetyl group would be observed as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetyl group would be significantly downfield. The carbons of the aromatic rings would appear in the typical aromatic region, with their specific shifts influenced by the bromine and sulfur atoms and the acetyl group. The methyl carbon would be found in the upfield aliphatic region. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table contains predicted data based on analogous structures, as specific experimental data for this compound was not available in the searched sources. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.6~27
C=O-~190
Thiophene C-H~8.2~130
Aromatic C-H7.5 - 8.2122 - 142
C-Br-~118
Other Aromatic C-125 - 145

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₀H₇BrOS), HRMS analysis would provide an exact mass measurement with high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Analysis of the fragmentation pathways through techniques like MS/MS can further corroborate the proposed structure. Common fragmentation patterns for this molecule would likely involve the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃), leading to the formation of a stable acylium ion or a benzothienyl radical cation.

Table 2: HRMS Data (Note: The following data is calculated based on the chemical formula, as specific experimental data was not available in the searched sources.)

IonCalculated m/z for C₁₀H₇⁷⁹BrOSCalculated m/z for C₁₀H₇⁸¹BrOS
[M]⁺269.9428271.9407
[M-CH₃]⁺254.9192256.9171
[M-COCH₃]⁺226.9287228.9266

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone would be prominent, typically appearing in the range of 1660-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic rings and the methyl group, and C=C stretching vibrations from the aromatic system.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The conjugated benzothiophene system in this compound is expected to show strong absorption bands in the UV region, corresponding to π→π* transitions. The presence of the bromine atom and the acetyl group can influence the position and intensity of these absorption maxima (λ_max).

Computational Chemistry and Theoretical Modeling of Bromobenzothiophene Ethanone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For bromobenzothiophene systems, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in elucidating their structural and electronic properties. These calculations provide optimized molecular geometries, revealing bond lengths and angles that are in good agreement with experimental data from techniques like X-ray diffraction.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (Eg) are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally signifies higher polarizability and greater chemical reactivity. For instance, studies on related substituted tetrahydrobenzo[b]thiophene derivatives have shown HOMO energies in the range of -5.1 to -5.8 eV, indicating their electron-donating capabilities.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), further quantify the molecule's reactivity. These parameters help in understanding the molecule's stability and its propensity to interact with biological targets. Molecular Electrostatic Potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites on the molecule, highlighting regions prone to intermolecular interactions.

Furthermore, DFT is used to predict spectroscopic properties. Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed to aid in the structural characterization of these compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents or biological macromolecules. For 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone and its analogs, MD simulations can reveal how the molecule behaves in a physiological environment.

When docked into a protein's active site, MD simulations are crucial for assessing the stability of the ligand-protein complex. By running simulations for tens to hundreds of nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted pose. These simulations also illuminate the dynamic interplay of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex over time.

MD simulations are also valuable for performing conformational analysis. For flexible molecules, these simulations can explore the potential energy surface to identify low-energy conformations. Understanding the preferred shapes of a molecule in solution is vital, as this influences its ability to bind to a specific receptor. The effect of different solvents on the molecule's conformation can also be assessed, which is important for predicting its behavior in both polar and non-polar environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlating Molecular Descriptors with Predicted Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. For bromobenzothiophene-ethanone systems, QSAR studies are essential for optimizing lead compounds and designing new derivatives with enhanced potency.

In a typical QSAR study, a dataset of compounds with known activities is used. A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include constitutional, topological, geometrical, quantum chemical, and electrostatic descriptors. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D fields around the molecules representing their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.

Statistical methods such as Partial Least Squares (PLS), Principal Component Regression (PCR), or Multiple Linear Regression (MLR) are then used to build a mathematical model that links the descriptors to the biological activity. Studies on benzothiophene (B83047) derivatives have successfully used these approaches to develop predictive QSAR models. For instance, in some models for thiophene (B33073) analogs, electronic properties like the energy of the LUMO and dipole moment have been shown to play a dominant role in modulating activity.

The resulting QSAR models, once validated, can be used to predict the activity of newly designed, untested compounds. The visual representation of 3D-QSAR models as contour maps provides intuitive insights into which regions of the molecule are critical for activity, guiding medicinal chemists in making targeted structural modifications to improve interactions with a biological target.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This technique is widely used to understand the molecular basis of a drug's mechanism of action and to screen virtual libraries of compounds for potential new drug candidates. For this compound, molecular docking can identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity for different poses. Numerous studies have successfully docked benzothiophene derivatives into the active sites of various enzymes and receptors, including cyclooxygenases (COX), lipoxygenases (LOX), cholinesterases, and estrogen-related receptors.

The results of docking studies are analyzed to create a detailed ligand-target interaction profile. This profile identifies key amino acid residues in the binding pocket that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds—where the bromine atom of the compound may play a significant role. For example, docking studies might reveal that the carbonyl oxygen of the ethanone group acts as a hydrogen bond acceptor, while the benzothiophene ring engages in hydrophobic or π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. This detailed interaction profiling is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

In Silico Prediction of Physicochemical Descriptors Relevant to Molecular Behavior

The prediction of physicochemical properties using computational, or in silico, methods is a cornerstone of modern drug discovery, providing essential information about a molecule's potential drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, these predictions help assess its suitability as a potential drug candidate.

A variety of molecular descriptors can be calculated using specialized software. These descriptors quantify properties that influence a drug's behavior in the body. For example, Lipinski's "Rule of Five" uses descriptors like molecular weight, the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

The table below presents a selection of computationally predicted physicochemical descriptors for this compound. These values are derived from established algorithms and provide a snapshot of the molecule's expected physical and chemical characteristics.

PropertyPredicted ValueSignificance in Molecular Behavior
Molecular FormulaC10H7BrOSDefines the elemental composition of the molecule.
Molecular Weight255.13 g/molInfluences absorption and distribution; generally <500 for oral drugs.
logP (Octanol-Water Partition Coefficient)3.58Indicates lipophilicity; affects solubility, absorption, and membrane permeability.
Water Solubility0.016 g/LCrucial for absorption and distribution in the aqueous environment of the body.
Polar Surface Area (PSA)42.4 ŲRelates to membrane permeability; generally <140 Ų for good cell penetration.
Hydrogen Bond Donors0Influences binding interactions and solubility.
Hydrogen Bond Acceptors2Influences binding interactions and solubility.
Rotatable Bonds1A measure of molecular flexibility, which can impact receptor binding.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 6 Bromobenzo B Thiophen 2 Yl Ethanone Analogs

Systematic Probing of Substituent Effects on Chemical Reactivity and Selectivity

The chemical nature of the benzothiophene (B83047) ring system can be significantly altered by the introduction of various substituents. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role in modulating the reactivity of the entire molecule, particularly the acetyl group.

Research on analogous aromatic systems, such as benzoquinones, has demonstrated that the rate of reaction with nucleophiles is highly dependent on the electronic nature of ring substituents. nih.govnih.gov For instance, EWGs like nitro (-NO₂) or additional chloro (-Cl) groups enhance the electrophilicity of the carbonyl carbon in the acetyl group, making it more susceptible to nucleophilic attack. This results in faster reaction rates. Conversely, EDGs like methyl (-CH₃) or methoxy (-OCH₃) groups decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity toward nucleophiles. nih.gov

Studies on related heterocyclic structures, such as 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, have also shown a sharp structure-activity relationship depending on the substitution pattern on the benzothiophene ring. nih.gov The introduction of methoxy or hydroxyl groups led to significant changes in biological activity, underscoring the impact of substituents on molecular properties. nih.gov

Applying these principles to 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone suggests that its chemical reactivity can be systematically tuned. The following table illustrates the predicted effect of various substituents at the 5-position on the relative rate of a hypothetical nucleophilic addition to the acetyl group.

Substituent (at 5-position)Electronic EffectPredicted Impact on Carbonyl ElectrophilicityPredicted Relative Reaction Rate
-NO₂Strongly Electron-WithdrawingStrongly IncreasedHighest
-ClElectron-Withdrawing (Inductive)IncreasedHigh
-H (Unsubstituted)NeutralBaselineModerate
-CH₃Weakly Electron-DonatingDecreasedLow
-OCH₃Strongly Electron-Donating (Resonance)Strongly DecreasedLowest

Influence of Halogenation Pattern on Molecular Interactions and Recognition

The bromine atom at the 6-position is not merely a synthetic handle but a key determinant of the molecule's intermolecular interactions. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species that interacts with a nucleophile (e.g., a lone pair on an oxygen or nitrogen atom).

Theoretical studies on halogenated aromatic compounds have quantified the impact of different halogens on crystal packing and non-covalent interactions. nih.govresearchgate.net Hirshfeld surface analysis reveals that halogen substituents significantly alter crystal structures by reducing the contribution of hydrogen-hydrogen (H···H) contacts and introducing new hydrogen-halogen (H···X) and halogen-halogen (X···X) contacts. nih.gov The strength of these interactions is dictated primarily by dispersion and exchange forces. ucl.ac.uk

Changing the identity and position of the halogen on the benzothiophene ring of this compound would predictably alter its molecular recognition properties. The ability to form halogen bonds generally increases with the size and polarizability of the halogen, following the trend F < Cl < Br < I. ucl.ac.uk Therefore, an iodo-substituted analog would be expected to form stronger halogen bonds than the bromo- or chloro-substituted counterparts. These interactions are crucial for designing molecules that can bind selectively to biological targets like proteins or DNA. researchgate.net

The table below summarizes the key properties of different halogens and their expected influence on the molecular interactions of corresponding analogs.

Halogen (X)Electronegativity (Pauling Scale)Polarizability (ų)Expected Halogen Bond StrengthPrimary Intermolecular Contribution
-F3.980.56Very Weak / NegligibleDipole-Dipole
-Cl3.162.18ModerateHalogen Bonding, H···Cl
-Br2.963.05StrongHalogen Bonding, H···Br
-I2.664.7StrongestStrong Halogen Bonding, H···I

Impact of Acetyl Group Modifications on Electronic and Steric Properties

Electronic Properties: The carbonyl group (-C=O) is a strong electron-withdrawing group. Its electronic character can be modulated by altering the attached methyl group. For instance, replacing the methyl group with a trifluoromethyl group (-CF₃) would drastically increase the electrophilicity of the carbonyl carbon due to the strong inductive effect of the fluorine atoms. This would make the analog highly reactive towards nucleophiles. Conversely, reducing the ketone to a secondary alcohol (-CH(OH)CH₃) transforms the group from electron-withdrawing to electron-donating, which would, in turn, donate electron density back to the aromatic ring system. Studies on related benzothiophene systems show that modulating the electronic properties via oxidation of the core sulfur atom leads to significant changes in HOMO/LUMO energy levels and, consequently, altered optoelectronic properties. mdpi.com

Steric Properties: The size of the acetyl group influences how the molecule interacts with its environment. Increasing the steric bulk by replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) can hinder the approach of reactants to the carbonyl carbon. In a biological context, such steric hindrance can be used to control selectivity, preventing the molecule from fitting into certain binding pockets while allowing it to bind to others.

The following table outlines several potential modifications to the acetyl group and their expected impact on the molecule's properties.

Modified GroupChemical FormulaExpected Change in Steric BulkExpected Change in Carbonyl Electrophilicity
Acetyl (Parent)-C(O)CH₃BaselineBaseline
Propanoyl-C(O)CH₂CH₃Slight IncreaseSlight Decrease
Trifluoroacetyl-C(O)CF₃Slight IncreaseStrongly Increased
Hydroxyethyl-CH(OH)CH₃Slight IncreaseN/A (No Carbonyl)
Carboxamide-C(O)NH₂Slight IncreaseDecreased

Advanced Research Applications and Future Directions in Bromobenzothiophene Chemistry

Development of Chemical Probes and Molecular Tools Based on the Benzothiophene-Ethanone Scaffold

The benzothiophene-ethanone framework is a valuable scaffold for the design of chemical probes and molecular tools to investigate biological systems. While research specifically detailing 1-(6-bromobenzo[b]thiophen-2-yl)ethanone in this context is nascent, studies on analogous structures highlight the potential of this chemical class.

Analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been synthesized and evaluated as agents that enhance the expression of Bone Morphogenetic Protein-2 (BMP-2), a key protein involved in bone formation. nih.gov Several compounds in a synthesized series demonstrated a significant ability to upregulate BMP-2, indicating their potential as molecular tools for studying osteoporosis and bone regeneration. nih.gov

Furthermore, the benzothiophene (B83047) scaffold is integral to the development of inhibitors for various enzymes. For instance, benzothiophene-chalcone hybrids, which can be synthesized from acetylbenzothiophenes, have been investigated as cholinesterase inhibitors, relevant to research on neurodegenerative diseases. nih.gov The core structure is also found in compounds designed to inhibit STAT3, a protein implicated in cancer, and to understand the binding mechanisms of anti-apoptotic proteins like Mcl-1. nih.govnih.gov These examples underscore the utility of the benzothiophene scaffold in creating targeted molecules for probing complex biological pathways. The 6-bromo substituent on the target molecule provides a convenient handle for further chemical modification, such as through cross-coupling reactions, to develop more complex and specific probes. nih.gov

Key Research Findings on Benzothiophene-Ethanone Analogues:

Compound SeriesBiological Target/ApplicationKey Findings
1-(Benzo[b]thiophen-2-yl)ethanone AnaloguesBMP-2 PromoterUpregulation rates up to 39.8% at 4µM, demonstrating potent effects on enhancing BMP-2 expression. nih.gov
Benzothiophene-Chalcone HybridsCholinesterase InhibitionIdentified potent inhibitors for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Benzo[b]thiophene 1,1-Dioxide DerivativesSTAT3 InhibitionCompound 8b showed significant anticancer activity by blocking STAT3 phosphorylation and inducing apoptosis. nih.gov
Benzothiophene AcylhydrazonesAntimicrobial AgentsDerivatives showed activity against multidrug-resistant Staphylococcus aureus. nih.gov

Exploration in Optoelectronic and Materials Science Applications

Thiophene-based compounds are cornerstones in the field of organic electronics due to their excellent semiconductor properties. The benzothiophene core, in particular, is found in numerous organic materials used in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). bgu.ac.ilresearchgate.net The fusion of a benzene (B151609) ring to the thiophene (B33073) core enhances the π-conjugation and stability of the molecule, which are desirable properties for electronic applications. researchgate.netresearchgate.net

Derivatives of benzothiophene S,S-dioxide have been explored as a versatile platform for creating donor-acceptor dyes with tunable optoelectronic properties. rsc.org By functionalizing different positions of the benzothiophene core, researchers can tailor the absorption spectra and energy levels of the molecules for specific applications, such as acceptors in organic solar cells. rsc.org Similarly, bgu.ac.ilbenzothieno[3,2-b] bgu.ac.ilbenzothiophene (BTBT) derivatives are widely recognized for their high charge carrier mobility and stability, making them premier materials for OFETs. researchgate.netresearchgate.net

While this compound itself is not a final material, it represents a crucial building block. The acetyl group can be used to extend the π-conjugation through reactions like the Knoevenagel or Claisen-Schmidt condensations, and the bromo group allows for the attachment of other functional units via cross-coupling reactions. nih.govrsc.org This modularity could allow for the synthesis of novel conjugated materials with tailored optoelectronic properties for use in next-generation electronic devices. rsc.org

Methodological Advancements in Asymmetric Synthesis and Stereoselective Transformations of Derivatives

The development of asymmetric and stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Recent advancements have provided powerful tools for the asymmetric functionalization of thiophenes and their derivatives. rsc.org

Catalytic asymmetric hydrogenation represents a direct approach to creating chiral centers. Ruthenium-N-heterocyclic carbene catalysts have been effectively used for the highly asymmetric hydrogenation of substituted benzothiophenes, yielding valuable enantiomerically pure 2,3-dihydrobenzothiophenes. acs.org Another significant strategy involves the stereoselective reduction of ketones. For instance, the Noyori transfer hydrogenation has been employed as a key step in the asymmetric synthesis of benzothiophene-containing analogues of Lipoxin A4, successfully establishing the stereochemistry at a benzylic alcohol position. researchgate.net

Furthermore, the rational design of substrates has enabled complex asymmetric transformations. By utilizing intermediates like vinylidene ortho-quinone methides (VQM), researchers have achieved the synthesis of axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes in high yields and with excellent enantioselectivities. rsc.org These advanced catalytic methods provide a pathway for converting prochiral derivatives of this compound, such as the corresponding alcohol or more complex structures, into single enantiomers with high precision.

Design Principles for Novel Heterocyclic Compounds

The design of novel heterocyclic compounds based on the this compound scaffold relies on a set of established and emerging synthetic strategies that leverage its inherent reactivity. The benzothiophene core is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. nih.govresearchgate.netnih.gov

Key design principles and synthetic strategies include:

Functionalization of the Acetyl Group: The ketone moiety is a versatile functional group. It can undergo aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to form benzothiophene-chalcone hybrids, which are known to have diverse biological activities, including cholinesterase inhibition. nih.gov The acetyl group can also be transformed into other heterocycles, such as pyrazoles or oxadiazoles, by reacting with appropriate reagents like hydrazines or semicarbazides. researchgate.netresearchgate.net

Modification via the Bromo Group: The bromine atom at the 6-position is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. researchgate.netias.ac.in This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino groups, enabling extensive structural diversification and the fine-tuning of the molecule's electronic and biological properties. nih.govias.ac.in

Cyclization and Annulation Strategies: The benzothiophene core itself can be constructed through various methods, including the electrophilic cyclization of precursors like 2-[(2-(methylthio)phenyl)ethynyl]thiophene. researchgate.netresearchgate.net While the starting compound already possesses this core, these principles can be applied to synthesize more complex, fused heterocyclic systems.

Hybrid Molecule Design: A powerful design principle involves creating hybrid molecules that combine the benzothiophene scaffold with other known pharmacophores. nih.gov For example, tethering the benzothiophene core to moieties like 1,3,4-oxadiazole (B1194373) or acylhydrazone has led to the discovery of potent antimicrobial agents. nih.govresearchgate.net This approach aims to create synergistic effects or multi-target compounds.

By applying these principles, chemists can systematically explore the chemical space around the this compound scaffold to develop novel compounds with tailored properties for therapeutic or material science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(6-Bromobenzo[b]thiophen-2-yl)ethanone, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Claisen-Schmidt Condensation : Start with 1-(benzo[b]thiophen-2-yl)ethanone (2-acetylbenzo[b]thiophene) and react with aldehydes (e.g., benzaldehyde) in NaOH/EtOH to form chalcone intermediates. Cyclize these intermediates using AlCl₃/NaCl in chlorobenzene at elevated temperatures (110–120°C) to yield tricyclic derivatives .
  • Bromination : Introduce bromine at the 6-position via electrophilic substitution. For example, dissolve 1-(benzo[b]thiophen-2-yl)ethanone in dichloromethane, add bromine dropwise under anhydrous conditions, and stir at 25°C for 2 hours. Monitor completion via TLC .
  • Optimization : Adjust catalyst loading (e.g., AlCl₃ vs. FeCl₃), solvent polarity (e.g., DCM vs. toluene), and reaction temperature to minimize side products and improve yield.

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 500 MHz in DMSO-d₆) to confirm substituent positions and bromine integration. For example, the acetyl group typically appears as a singlet at ~2.6 ppm .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values using a Carlo Erba analyzer .
  • Mass Spectrometry : Employ EI-MS to detect molecular ion peaks (e.g., m/z 282 [M+1] for derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the benzo[b]thiophene core be achieved using transition metal catalysis?

  • Methodology :

  • Gold-Catalyzed Alkyne Oxidation : Utilize AuCl₃ or Ph₃PAuNTf₂ as catalysts to selectively functionalize the 4-position of dibenzothiophene derivatives. For example, react dibenzothiophene-S-oxide with vinyl ethers in toluene at 80°C to yield 2-(dibenzo[b,d]thiophen-4-yl)ethanone derivatives .
  • Optimization : Screen ligands (e.g., phosphine-based) and solvents (e.g., DCE vs. THF) to enhance regioselectivity. Monitor reaction progress via HPLC .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Test derivatives (e.g., compounds 1–16) at multiple concentrations (e.g., 1–100 μM) in BMP-2 upregulation assays. For instance, compound 3 showed a 39.8% upregulation rate, while compound 13 had 33.5%, suggesting substituent-dependent activity .
  • Orthogonal Assays : Validate activity using alternative models (e.g., luciferase reporter vs. ELISA) to rule out assay-specific artifacts .

Q. How can cyclization conditions be optimized to synthesize tricyclic derivatives with improved bioactivity?

  • Methodology :

  • Cyclization with AlCl₃/NaCl : Heat chalcone intermediates (e.g., 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one) with AlCl₃/NaCl in chlorobenzene at 110°C for 4–6 hours. Purify via column chromatography (silica gel, hexane:EtOAc) to isolate tricyclic products in >70% yield .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Br at the 6-position) to enhance BMP-2 upregulation, as seen in compound 3 (39.8% activity) .

Q. What methodologies are effective for designing derivatives with antioxidant or antitumor activity?

  • Methodology :

  • Oxadiazole/Thiadiazole Incorporation : React 1-(5-amino-3-methylthiophen-2-yl)ethanone with phosphorus pentoxide or pentasulfide in dry xylene under reflux to form 1,3,4-oxadiazole or oxathiadiazole derivatives. Test antioxidant activity via DPPH radical scavenging assays and antitumor activity against HeLa cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.